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Compound of Interest

Compound Name: FAM azide, 6-isomer

Cat. No.: B3026471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Carboxyfluorescein azide (6-FAM azide) is a highly versatile, green-fluorescent probe widely

employed in biological research and drug development for the specific labeling of biomolecules

through click chemistry.[1] As an azide-functionalized derivative of fluorescein, 6-FAM offers a

bright and photostable signal, making it an excellent choice for fluorescence microscopy

applications.[1][2] Its utility lies in its ability to covalently attach to alkyne-modified biomolecules

via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-

alkyne cycloaddition (SPAAC) reactions.[3] These bioorthogonal reactions are highly specific

and efficient, allowing for the precise labeling of target molecules such as proteins, nucleic

acids, and glycans in complex biological samples, including live cells.[1]

Physicochemical and Spectroscopic Properties
6-FAM azide is a yellow to orange solid soluble in polar organic solvents such as DMSO, DMF,

and MeOH. Proper storage at -20°C in the dark is crucial to maintain its stability and

fluorescence quantum yield.

Table 1: Physicochemical and Spectroscopic Data for 6-FAM Azide
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Property Value References

Molecular Formula C₂₄H₁₈N₄O₆

Molecular Weight 458.43 g/mol

Purity ≥ 90-95% (HPLC)

Excitation Maximum (λex) 492 - 496 nm

Emission Maximum (λem) 516 - 520 nm

Molar Extinction Coefficient (ε) 74,000 - 83,000 L·mol⁻¹·cm⁻¹

Fluorescence Quantum Yield ~0.93

Solubility DMSO, DMF, MeOH

Storage Conditions -20°C, protected from light

Applications in Fluorescence Microscopy
The primary application of 6-FAM azide in fluorescence microscopy is the visualization of

alkyne-modified biomolecules. This is achieved through metabolic labeling, where cells are

incubated with an alkyne-containing metabolic precursor, which is incorporated into newly

synthesized biomolecules. Subsequent reaction with 6-FAM azide via click chemistry allows for

the fluorescent tagging and imaging of these molecules.

Key applications include:

Bioconjugation: Labeling of DNA, RNA, proteins, and carbohydrates.

Cellular Imaging: Live-cell and fixed-cell imaging of labeled biomolecules.

Drug Discovery: High-content screening and tracking of drug molecules.

Diagnostics and Biosensing: Development of fluorescence-based assays.

Experimental Protocols
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Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Labeling of Biomolecules in
Solution
This protocol describes the labeling of an alkyne-modified biomolecule (e.g., protein,

oligonucleotide) with 6-FAM azide in a solution.

Materials:

Alkyne-modified biomolecule

6-FAM azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Sodium Ascorbate (freshly prepared)

Reaction Buffer (e.g., PBS, pH 7.4)

DMSO

Purification supplies (e.g., size-exclusion chromatography columns, ethanol for precipitation)

Procedure:

Prepare Stock Solutions:

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of

1-10 mg/mL.

Prepare a 10 mM stock solution of 6-FAM azide in anhydrous DMSO.

Prepare a 10 mM stock solution of CuSO₄ in water.

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
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Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made

fresh for each experiment.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule and 6-FAM azide. A 2-

10 fold molar excess of the azide is typically recommended.

Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be 5

times that of the CuSO₄.

Add the CuSO₄ solution to a final concentration of 100-500 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 1-5 mM.

Incubation:

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For

sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

Purification:

Purify the 6-FAM-labeled biomolecule from excess reagents using an appropriate method

such as size-exclusion chromatography, dialysis, or ethanol precipitation.
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Workflow for CuAAC labeling of a biomolecule.

Protocol 2: Metabolic Labeling and Fluorescence
Imaging of Cells
This protocol describes the metabolic incorporation of an alkyne-modified precursor into cellular

biomolecules, followed by fluorescent labeling with 6-FAM azide and imaging.

Materials:

Cells of interest

Cell culture medium
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Alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, nucleoside, or

sugar)

6-FAM azide

Click chemistry reagents (as in Protocol 1 for CuAAC or a strained alkyne for SPAAC)

PBS (Phosphate-Buffered Saline)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

Cell Seeding and Metabolic Labeling:

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

Replace the medium with fresh medium containing the alkyne-modified metabolic

precursor at an optimized concentration (e.g., 20-100 µM).

Incubate the cells for a desired period (e.g., 1-24 hours) to allow for metabolic

incorporation.

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS.

Click Reaction:

Prepare the "Click-it" reaction cocktail. For a 1 mL reaction volume, mix:

880 µL of PBS

10 µL of 10 mM 6-FAM azide stock in DMSO (final concentration 100 µM)

50 µL of 10 mM CuSO₄ stock in water (final concentration 500 µM)

50 µL of 10 mM THPTA stock in water (final concentration 500 µM)

10 µL of 1 M Sodium Ascorbate stock in water (freshly prepared, final concentration 10

mM)

Note: Premix the CuSO₄ and THPTA before adding to the cocktail.

Remove the PBS from the cells and add the "Click-it" reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Counterstaining:

Remove the reaction cocktail and wash the cells three times with PBS.

If desired, counterstain the nuclei with DAPI for 5 minutes.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with filter sets appropriate for 6-FAM

(FITC/GFP channel) and DAPI.
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Workflow for metabolic labeling and imaging of cells.

Logical Relationship of Click Chemistry
Components
The success of a click chemistry reaction for fluorescence labeling relies on the specific and

efficient interaction between the azide and alkyne functional groups, facilitated by a catalyst in

the case of CuAAC.
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Logical relationship of components in click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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